An In-depth Technical Guide to the Synthesis and Properties of Benzene-1,3,5-tricarbonitrile
An In-depth Technical Guide to the Synthesis and Properties of Benzene-1,3,5-tricarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Benzene-1,3,5-tricarbonitrile (also known as 1,3,5-tricyanobenzene), a highly symmetrical aromatic compound. Its unique electronic properties and rigid, planar structure make it a valuable building block in supramolecular chemistry, materials science, and as an intermediate for specialized pharmaceuticals. This guide details its chemical and physical properties, outlines key synthetic methodologies, and provides specific experimental protocols for the preparation of its precursors.
Properties of Benzene-1,3,5-tricarbonitrile
Benzene-1,3,5-tricarbonitrile is a colorless to pale yellow crystalline solid.[1] It is characterized by three cyano groups symmetrically positioned on a benzene ring, which imparts high thermal stability and unique reactivity.[1] The compound is sparingly soluble in water but shows good solubility in organic solvents such as acetone and ethanol.[1]
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 10365-94-3 | [2][3] |
| Molecular Formula | C₉H₃N₃ | [2][3] |
| Molecular Weight | 153.14 g/mol | [2][3] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 261-263 °C | |
| Boiling Point | 256.2 ± 20.0 °C at 760 mmHg | |
| IUPAC Name | benzene-1,3,5-tricarbonitrile | [2] |
| Synonyms | 1,3,5-Tricyanobenzene, Trimesonitrile, sym-Tricyanobenzene | [2] |
Table 2: Spectroscopic Data
| Technique | Key Data Points | Reference(s) |
| ¹H NMR | Due to symmetry, a single signal is expected for the 3 aromatic protons. | [2] |
| ¹³C NMR | Three signals are expected: C-H (aromatic), C-CN (aromatic), and C≡N. | [2][4][5] |
| FTIR (KBr) | Characteristic C≡N stretching vibration expected around 2250 cm⁻¹. Aromatic C-H stretches appear above 3000 cm⁻¹ and C=C ring stretches around 1400-1600 cm⁻¹. | [2][6][7] |
| Mass Spec. | Molecular Ion (M⁺) peak expected at m/z = 153. | [2] |
Synthesis of Benzene-1,3,5-tricarbonitrile
The synthesis of Benzene-1,3,5-tricarbonitrile can be approached through several routes. The most common strategies involve the substitution of haloarenes or the conversion of carboxylic acid derivatives. Below are two primary logical pathways.
Caption: Logical pathways for the synthesis of Benzene-1,3,5-tricarbonitrile.
Route 1: Cyanation of 1,3,5-Tribromobenzene
This is a direct and efficient route involving the triple substitution of bromine atoms with cyanide groups via the Rosenmund-von Braun reaction. The key steps are the synthesis of the 1,3,5-tribromobenzene precursor followed by the cyanation reaction.
This procedure is adapted from a reliable, peer-reviewed source.[8]
Materials:
-
2,4,6-Tribromoaniline
-
95% Ethanol
-
Benzene
-
Concentrated Sulfuric Acid
-
Sodium Nitrite (powdered)
-
Glacial Acetic Acid (for purification)
-
Water
-
Decolorizing Carbon
Procedure:
-
In a 5-L two-necked flask equipped with a reflux condenser, dissolve moist 2,4,6-tribromoaniline in a mixture of 2.1 L of 95% ethanol and 525 mL of benzene, heating on a steam bath to facilitate dissolution.
-
To the hot solution, add 140 mL of concentrated sulfuric acid.
-
Add 140 g of powdered sodium nitrite rapidly, ensuring the reaction does not become too violent. Heat the mixture until effervescence ceases.
-
Cool the reaction mixture, preferably in an ice bath, and decant the mother liquor from the solid product.
-
To the solid, add a solution of 150 mL of concentrated sulfuric acid in 1.5 L of water to decompose any excess sodium nitrite.
-
Transfer the solid to a Büchner funnel and wash thoroughly with water, followed by a small amount of alcohol. The yield of crude, dry 1,3,5-tribromobenzene is typically 74–77%.[8]
-
Purification: Dissolve 100 g of the crude product in a boiling mixture of 1560 mL of glacial acetic acid and 350 mL of water. Add 25 g of decolorizing carbon and boil for several minutes.
-
Filter the hot solution and allow it to cool to crystallize the product. Wash the crystals on a Büchner funnel with a small amount of chilled 95% alcohol to remove residual acetic acid. The purified product has a melting point of 117–118 °C.[8]
Materials:
-
1,3,5-Tribromobenzene
-
Copper(I) Cyanide (CuCN)
-
High-boiling polar solvent (e.g., DMF, NMP, or Pyridine)
Procedure:
-
Combine 1,3,5-tribromobenzene with an excess of copper(I) cyanide (typically 1.1 to 1.5 equivalents per bromine atom) in a suitable high-boiling polar solvent.
-
Heat the reaction mixture to a high temperature, typically in the range of 150-250 °C, under an inert atmosphere (e.g., Nitrogen or Argon).
-
Maintain the reaction at reflux for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Work-up: The work-up for Rosenmund-von Braun reactions can be challenging due to the formation of copper complexes. Typically, the cooled reaction mixture is poured into an aqueous solution of a complexing agent like ferric chloride or ethylenediamine to break down copper complexes and precipitate the product.
-
The crude product is then extracted with an organic solvent, washed, dried, and purified by recrystallization or column chromatography.
Caption: General experimental workflow for the Rosenmund-von Braun cyanation.
Route 2: Dehydration of Benzene-1,3,5-tricarboxamide
This route begins with the readily available trimesic acid (benzene-1,3,5-tricarboxylic acid). The acid is converted to the more reactive trimesoyl chloride, which is then ammonolyzed to the tris-amide. The final step is a dehydration to yield the trinitrile.
This procedure is based on standard methods for converting acid chlorides to primary amides.[9][10]
Materials:
-
1,3,5-Benzenetricarbonyl trichloride (Trimesoyl chloride)
-
Aqueous Ammonia (concentrated)
-
Water
Procedure:
-
Cool a concentrated aqueous solution of ammonia in an ice bath.
-
Slowly add a solution of 1,3,5-benzenetricarbonyl trichloride in a water-miscible solvent (e.g., THF or acetone) to the stirred ammonia solution. A voluminous white precipitate of benzene-1,3,5-tricarboxamide will form immediately.
-
Continue stirring for 1-2 hours at room temperature to ensure the reaction is complete.
-
Filter the white solid, wash thoroughly with cold water to remove ammonium chloride, and then with a small amount of cold ethanol or acetone.
-
Dry the product under vacuum to yield pure benzene-1,3,5-tricarboxamide.
The final dehydration of the primary amides to nitriles can be accomplished using various dehydrating agents. Common reagents for this transformation include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA).
Procedure (Conceptual):
-
Combine benzene-1,3,5-tricarboxamide with a suitable dehydrating agent (e.g., P₂O₅ or SOCl₂) in an inert solvent or, in some cases, neat.
-
Heat the mixture, often to high temperatures, to drive the dehydration reaction.
-
Upon completion, the reaction mixture is carefully quenched (e.g., by pouring onto ice).
-
The product, Benzene-1,3,5-tricarbonitrile, is then isolated by filtration or extraction and purified by recrystallization.
Applications and Future Outlook
Benzene-1,3,5-tricarbonitrile is a key precursor in the synthesis of:
-
Porous Polymers and Metal-Organic Frameworks (MOFs): The nitrile groups can be hydrolyzed to carboxylic acids or converted to other linking groups, making it a valuable monomer for creating materials with high surface areas for gas storage and catalysis.
-
Functional Dyes and Agrochemicals: It serves as a central scaffold for the synthesis of complex organic molecules.[1]
-
Pharmaceuticals: The rigid, trifunctional nature of the molecule allows it to be used as a core structure in drug design to orient pharmacophores in specific spatial arrangements.[1]
The continued exploration of this compound in materials science and medicinal chemistry is expected to yield novel materials and therapeutic agents with unique properties and functions.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Benzene-1,3,5-tricarbonitrile | C9H3N3 | CID 82587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Benzene-1,3,5-tricarboxamide: a versatile ordering moiety for supramolecular chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
